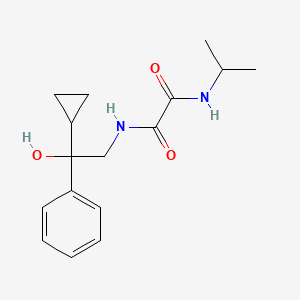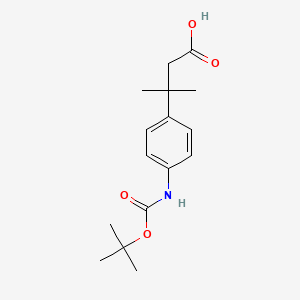![molecular formula C23H25N3O6S2 B2713781 ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE CAS No. 380171-70-0](/img/structure/B2713781.png)
ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a sulfonylamino group, and an ethyl ester group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-[methyl-(4-methylphenyl)sulfonylamino]phenol: This intermediate is synthesized by reacting 4-methylbenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine.
Formation of 2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetic acid: The intermediate from step 1 is then reacted with chloroacetic acid in the presence of a base to form the acetic acid derivative.
Cyclization to form the thiazole ring: The acetic acid derivative is then reacted with thiourea to form the thiazole ring, resulting in the formation of 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetic acid.
Esterification: The final step involves the esterification of the acetic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole or phenoxy derivatives.
Scientific Research Applications
ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
ETHYL 2-(2-{2-[4-(N-METHYL4-METHYLBENZENESULFONAMIDO)PHENOXY]ACETAMIDO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other similar compounds, such as:
Ethyl 2-[2-[2-[4-[methylphenyl]sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate: Similar structure but lacks the 4-methyl group on the phenyl ring.
Ethyl 2-[2-[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-oxazole-4-yl]acetate: Contains an oxazole ring instead of a thiazole ring.
Ethyl 2-[2-[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-imidazole-4-yl]acetate: Contains an imidazole ring instead of a thiazole ring.
Properties
IUPAC Name |
ethyl 2-[2-[[2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S2/c1-4-31-22(28)13-17-15-33-23(24-17)25-21(27)14-32-19-9-7-18(8-10-19)26(3)34(29,30)20-11-5-16(2)6-12-20/h5-12,15H,4,13-14H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVQFRNTCPRJDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2713703.png)

![3-(4-methanesulfonylphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2713700.png)








![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2713708.png)
![3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2713709.png)
